4-butyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-butyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Butyl Group: This can be done through alkylation reactions.
Formation of the Carboxamide Group: This step involves the reaction of the thiazole derivative with an amine, in this case, 3,4,5-trimethoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiazole rings.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown promise, such as cancer or infectious diseases.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide, thiazole-2-amine.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxamide, pyrrole-3-carboxylic acid.
Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxyphenylacetic acid.
Uniqueness
What sets 4-butyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide apart is the combination of these functional groups in a single molecule, which could confer unique biological activities and chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C21H25N3O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-butyl-2-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H25N3O4S/c1-5-6-9-15-19(29-21(23-15)24-10-7-8-11-24)20(25)22-14-12-16(26-2)18(28-4)17(13-14)27-3/h7-8,10-13H,5-6,9H2,1-4H3,(H,22,25) |
InChI Key |
OXAVOFRIGHDYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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